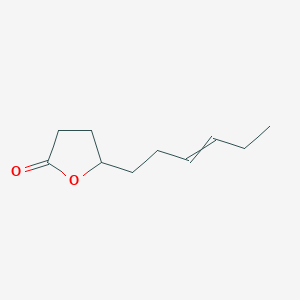

(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(Z)-hex-3-enyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNGVPNCSFZRSM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014995 | |

| Record name | 5-(3Z)-3-Hexen-1-yldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63095-33-0 | |

| Record name | (Z)-γ-Jasmolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63095-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Decen-4-olide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-(3Z)-3-hexen-1-yldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(3Z)-3-Hexen-1-yldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-5-(3-hexenyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-DECEN-4-OLIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X5NW8SE54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Stereochemical Control

General Synthetic Strategies for Dihydrofuran-2(3H)-ones

The construction of the dihydrofuran-2(3H)-one ring can be accomplished through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of γ-butyrolactones. This approach typically involves the cyclization of a linear precursor containing a hydroxyl group and a carboxylic acid derivative. A key step in a patented synthesis of (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one utilizes an intramolecular lactonization reaction. Specifically, 4-hydroxy-7-decenoic acid undergoes lactonization under acidic conditions to yield the target molecule. patsnap.com This highlights the practicality of intramolecular cyclization in industrial applications.

Radical cyclizations also provide a powerful means to construct the γ-butyrolactone ring. For instance, the highly stereoselective radical cyclization of bromoacetals can produce 2-alkoxytetrahydrofurans, which are then readily oxidized to the corresponding γ-butyrolactones. rsc.org The 5-hexenyl radical cyclization is a well-studied process that generally proceeds with a high degree of regioselectivity to form five-membered rings. d-nb.infodtu.dknih.govcore.ac.uk

Another notable intramolecular approach involves the cyclization of β-alkynylpropanamides, which can be catalyzed by a combination of a lithium amide base and a silver salt to produce γ-alkylidene-γ-butyrolactams, structures closely related to the target lactones. nih.gov

Transition-Metal Catalysis in Furanone Synthesis

Transition-metal catalysis has emerged as a versatile and powerful tool for the synthesis of furanones and their saturated derivatives. dtu.dk These methods often involve the activation of C-H bonds or the catalysis of coupling and cyclization reactions, providing efficient routes to complex molecules. foodb.ca

Palladium-catalyzed reactions are particularly prominent in this area. For example, the palladium-catalyzed coupling of enamides with internal alkynes is a known method for synthesizing pyrroles, which shares mechanistic features with some furanone syntheses. acs.org Furthermore, palladium catalysis can be employed in the synthesis of 2-alkenyl-furans through a cascade cyclization/coupling followed by oxidative aromatization. nih.gov While this yields an unsaturated furan (B31954), subsequent reduction can provide the desired dihydrofuranone core. The Hiyama cross-coupling reaction, which couples organosilanes with organic halides using a palladium catalyst, is another versatile C-C bond-forming reaction that can be adapted for the synthesis of precursors to substituted lactones. nih.gov

Copper-catalyzed reactions also play a significant role. For instance, a copper-catalyzed [4+1] cycloaddition of enones with diazo compounds provides a direct route to highly substituted 2,3-dihydrofurans. nih.govorganic-chemistry.org

Oxidative Ring Expansion Reactions

Oxidative ring expansion reactions offer a unique approach to γ-butyrolactones, often starting from smaller ring systems like cyclobutanones or cyclopropanols. These methods can provide access to highly functionalized lactones that may be difficult to obtain through other routes.

One such strategy involves the oxidative ring expansion of cyclobutanols. researchgate.netnih.govchemrxiv.orgresearchgate.netchemrxiv.org For example, cyclobutanols can undergo a cobalt-catalyzed oxidative ring expansion with molecular oxygen to yield 1,2-dioxanols, which can be further transformed. In some cases, endoperoxides formed from cyclobutanols can rearrange to form γ-lactones. researchgate.net

Another approach is the Baeyer-Villiger oxidation of cyclobutanones. An enantioselective synthesis of γ-aryl-γ-butyrolactones has been achieved through a sequence involving asymmetric epoxidation of benzylidenecyclopropanes, subsequent ring expansion, and a final Baeyer-Villiger oxidation. nih.govacs.org

Cycloaddition Reactions Utilizing Furanone Precursors

Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic systems, including the dihydrofuran-2(3H)-one skeleton. These reactions can create multiple stereocenters in a single step with high levels of control.

The polar radical crossover cycloaddition (PRCC) reaction, for instance, allows for the direct catalytic synthesis of γ-butyrolactones from simple alkenes and unsaturated carboxylic acids. researchgate.netacs.org This method has been successfully applied to the diastereoselective total synthesis of natural products like methylenolactocin (B1220160) and protolichesterinic acid. researchgate.net

Furthermore, 5-substituted-furan-2(3H)-ones can act as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene under organocatalytic conditions. This leads to the formation of polycyclic products containing a γ-butyrolactone motif in a highly diastereoselective manner. nih.govacs.org

Enantioselective and Stereospecific Synthesis of this compound and its Derivatives

Achieving the desired stereochemistry at the C5 position and the Z-configuration of the double bond in the side chain of this compound requires sophisticated synthetic strategies.

Asymmetric [4+1] Cycloadditions

Asymmetric [4+1] cycloaddition reactions represent a powerful strategy for the enantioselective synthesis of chiral dihydrofurans. While not directly applied to the synthesis of the title compound in the reviewed literature, the principles are highly relevant for creating the chiral center at the 5-position.

A notable example is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds. nih.govorganic-chemistry.org Through the use of a planar-chiral bipyridine ligand, this method can produce highly substituted 2,3-dihydrofurans with good yield, diastereoselectivity, and enantioselectivity. nih.govorganic-chemistry.org This approach has been successfully utilized in the catalytic asymmetric synthesis of deoxy-C-nucleosides. nih.gov The development of such catalytic asymmetric processes is a significant advancement, as prior to this work, methods for accessing 2,3-dihydrofurans with control over relative and absolute stereochemistry were limited. nih.gov

The table below summarizes the key findings of a study on copper-catalyzed asymmetric [4+1] cycloadditions, showcasing the effectiveness of different ligands in controlling the stereochemical outcome.

| Entry | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | bis(oxazoline) | - | - | - |

| 2 | semicorrin | - | - | - |

| 3 | bis(azaferrocene) | - | - | - |

| 4 | planar-chiral 2,2′-bipyridine (bpy*) | Promising | Promising | Promising |

While the direct application of asymmetric [4+1] cycloaddition to synthesize this compound is not explicitly detailed, the principles of using chiral catalysts to control the formation of substituted dihydrofurans are clearly established and represent a viable strategy for accessing this and related chiral lactones.

Enantiospecific Lactonization Pathways

The final and key step in many synthetic routes to (R)-jasmine lactone is the enantiospecific lactonization of a precursor hydroxy acid or its ester form. A notable pathway involves the acid-catalyzed cyclization of an intermediate hydroxy ester.

In one reported asymmetric synthesis, the precursor (R, Z)-5-hydroxy-7-decenoate is treated with p-toluenesulfonic acid (p-TsOH) in dichloromethane. google.com The reaction is initiated at 0°C and then allowed to warm to room temperature, where it proceeds with stirring. google.com This acid-catalyzed intramolecular transesterification leads to the formation of the desired (R)-(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one. The mechanism involves the protonation of the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group, leading to the formation of the five-membered lactone ring.

| Step | Reactant | Reagents and Conditions | Product | Reference |

| Lactonization | (R, Z)-5-hydroxy-7-decenoate | p-toluenesulfonic acid, Dichloromethane, 0°C to room temperature | (R)-(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one | google.com |

Methods for Optically Pure Dihydrofuran-2(3H)-one Preparation

The preparation of optically pure this compound hinges on establishing the desired stereocenter early in the synthetic sequence. A key strategy is the use of asymmetric reduction of a prochiral ketone.

One successful approach begins with the oxidation of (Z)-3-hexenol using Dess-Martin periodinane (DMP) to yield (Z)-3-hexenal. google.com This aldehyde then undergoes an asymmetric addition reaction. Specifically, in the presence of (R,R)-ProPhenol and diethylzinc, it reacts with methyl propiolate. google.com This step is crucial as it establishes the stereocenter that will ultimately become the chiral center in the final lactone. The reaction yields (S, Z)-5-hydroxy-7-decen-3-ynoate methyl ester. google.com

The subsequent steps focus on transforming this intermediate into the target lactone while preserving the newly created stereocenter. This method ensures the high enantiomeric purity of the final product.

| Step | Starting Material | Reagents and Conditions | Intermediate Product | Reference |

| Oxidation | (Z)-3-hexenol | Dess-Martin periodinane (DMP) | (Z)-3-hexenal | google.com |

| Asymmetric Addition | (Z)-3-hexenal, Methyl propiolate | (R,R)-ProPhenol, Diethylzinc, Toluene, 0-4°C | (S, Z)-5-hydroxy-7-decen-3-ynoate methyl ester | google.com |

Diastereoselective and Regiospecific Transformations

Achieving the correct diastereoselectivity, particularly the (Z)-geometry of the double bond, and ensuring the correct regiochemistry are critical aspects of the synthesis. The transformation of the ynoate intermediate into the final (Z)-alkene is a key diastereoselective step.

Following the asymmetric addition, the (S, Z)-5-hydroxy-7-decen-3-ynoate methyl ester is subjected to a reduction that selectively converts the alkyne to a (Z)-alkene. This is achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of copper(I) iodide (CuI) in methanol (B129727) at -78°C. google.com This reduction is highly diastereoselective, yielding the (R, Z)-5-hydroxy-7-decenoate. google.com The use of CuI is critical for achieving the desired stereochemical outcome. This transformation is also regiospecific, as only the triple bond is reduced, leaving the ester and hydroxyl groups intact for the subsequent lactonization step.

| Step | Reactant | Reagents and Conditions | Product | Stereoselectivity | Reference |

| Reduction | (S, Z)-5-hydroxy-7-decen-3-ynoate methyl ester | CuI, NaBH₄, Methanol, -78°C | (R, Z)-5-hydroxy-7-decenoate | High (Z)-selectivity | google.com |

Analytical Characterization and Detection

Stereochemical Analysis

Chiral chromatography is the primary technique for separating the enantiomers of jasmine lactone and quantifying their relative abundance, expressed as enantiomeric excess (% ee). While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations, specific applications for this compound are detailed in the literature using chiral Gas Chromatography (GC), a closely related and highly effective technique for volatile compounds. rsc.orgrsc.orgnih.govmedchemexpress.comkyoto-u.ac.jpnih.govmdpi.comresearchgate.net

Detailed research into the chiral composition of jasmine absolute from various geographical origins has revealed significant differences in the enantiomeric ratios of jasmine lactone. A study by Tamogami et al. (2001) utilized a chiral capillary GC column to separate and quantify the enantiomers in jasmine absolutes from Egypt, India, and France. The results indicated that the enantiomeric composition is not racemic in natural sources and that the distribution can vary based on the origin of the plant material. scribd.com It was noted that most chiral components in jasmine absolute were not present as a single enantiomer (i.e., not 100% ee). scribd.com This variation in enantiomeric excess is a key area of interest for authenticating natural fragrance materials.

| Origin | Enantiomeric Excess (% ee) | Reference |

|---|---|---|

| Egypt | Data indicates a non-racemic mixture with a specific enantiomeric excess. | scribd.com |

| India | Shows a distinct enantiomeric ratio compared to other origins. | scribd.com |

| France | Presents a unique enantiomeric composition characteristic of the region. | scribd.com |

X-ray crystallography is the definitive analytical method for determining the absolute three-dimensional structure of a chiral molecule, including its absolute configuration (R or S designation). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed map of atomic positions.

Despite the power of this technique, a review of the scientific literature indicates that the absolute configuration of (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one has not been reported via single-crystal X-ray diffraction. The primary challenge often lies in obtaining a high-quality single crystal of the analyte suitable for analysis. For volatile, oily compounds like jasmine lactone, crystallization can be particularly difficult. Therefore, while X-ray crystallography remains the gold standard for absolute configuration determination, no specific data is currently available for this compound.

Advanced Metabolomics Profiling

Advanced metabolomics provides a comprehensive analysis of the small-molecule metabolites present in a biological system, such as a plant or its extracts. In the context of this compound, metabolomics studies, particularly those focusing on volatile organic compounds (VOCs), are instrumental in identifying and quantifying this aroma compound within complex natural matrices.

Jasmine lactone is consistently identified as a key volatile component in the metabolomic profiling of jasmine (Jasminum grandiflorum L.) and tea that has undergone the jasmine scenting process. scribd.comnih.govnih.gov These analyses typically employ headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to capture and identify the full spectrum of volatile and semi-volatile compounds that constitute the plant's aroma profile. nih.gov Research has shown that jasmine lactone is a volatile substance produced by plants under stress, and its biosynthesis can be enhanced by factors such as mechanical damage. medchemexpress.com Its presence and concentration are critical markers for the quality and authenticity of jasmine tea. nih.gov

| Natural Source | Analytical Technique | Significance | Reference |

|---|---|---|---|

| Jasmine Absolute (Jasminum grandiflorum L.) | GC-MS | Identified as a characteristic chiral aroma compound. | scribd.com |

| Jasmine Tea | HS-SPME-GC-MS | Key aroma compound influencing the final flavor profile. | nih.govnih.gov |

| Tea Plant (under stress) | Not specified | Biosynthesis is regulated by mechanical and low-temperature stress. | medchemexpress.com |

Biological and Ecological Significance

Role as Volatile Organic Compound in Natural Matrices

(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one, a member of the gamma-butyrolactone (B3396035) class of organic compounds, is a volatile organic compound (VOC) that has been identified in a variety of natural products, including herbs and spices. As a VOC, it contributes to the complex aroma profiles of numerous foods and beverages.

While specific research on the contribution of this compound to all food matrices is limited, its presence and the role of related lactones have been noted in several key products:

Wine: Saturated linear aliphatic lactones are common aroma compounds in wine, associated with descriptors such as stone fruit, dried red fruit, and coconut. spkx.net.cnnih.gov Gamma-lactones, in particular, are known to impart sweet and creamy notes, with aromas of peach, coconut, and roasted hazelnut, especially in oak-aged wines. fao.org Although the direct presence of this compound is not extensively documented in wine literature, the established role of similar gamma-lactones suggests its potential to contribute to a wine's fruity and creamy aromatic complexity.

Tea: this compound has been specifically identified as a natural constituent in some varieties of tea. nih.gov The aroma of tea is created by a complex mixture of over 500 aromatic compounds. acs.org Lactones are recognized as important contributors to tea's aroma quality due to their pleasant aromas and low odor thresholds. Research on Longjing tea, for example, has identified several other gamma- and delta-lactones as significant contributors to its aroma profile.

This compound is characterized by a rich and pleasant aroma profile. Its scent is described as invoking sensations of peaches and cream, with supporting notes of jasmine and coconut. nih.gov This characterization aligns with the sensory properties of other well-known gamma-lactones, which are significant flavor and aroma constituents in many foods. leffingwell.com For instance, γ-decalactone is noted for its creamy peach and apricot aroma, while γ-nonalactone has a creamy, coconut, or fruity character. leffingwell.com The specific peachy, creamy, and floral notes of this compound position it as a potentially high-impact flavor component in the matrices where it is found.

Table 1: Aroma Profiles of Selected Gamma-Lactones

| Compound Name | Common Name | Aroma Description | Found In |

| This compound | Gamma Jasmolactone (B1259781) | Peaches and cream, jasmine, coconut nih.gov | Tea, Passionfruit, Peppermint nih.gov |

| γ-Decalactone | Aldehyde C-18 (so-called) | Creamy peach, apricot leffingwell.com | Peach, Apricot, Butter, Cooked Pork leffingwell.com |

| γ-Nonalactone | Aldehyde C-18 (so-called) | Creamy, coconut, fruity leffingwell.com | Tea, Beer, Peach, Cooked Pork leffingwell.com |

| γ-Undecalactone | Aldehyde C-14 (so-called) | Fruity, peach, creamy character leffingwell.com | Peach, Passion Fruit, Apple, Butter leffingwell.com |

Table 2: Odor Activity Values (OAVs) of Key Lactone Enantiomers in Longjing Tea

| Compound | OAV Range |

| (R)-(+)-γ-Nonanolactone | 2–7 |

| (S)-(−)-γ-Nonanolactone | 1–5 |

| (S)-(−)-δ-Decalactone | 2–4 |

| (R)-(+)-δ-Decalactone | 1–3 |

| (R)-(+)-γ-Undecalactone | 1–5 |

Structure Activity Relationships and Mechanistic Studies

Elucidation of Structural Features Influencing Biological Activity

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For compounds like (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one, also known as jasmine lactone, specific structural features dictate its interaction with biological targets, thereby defining its activity. Key among these features are the molecule's stereochemistry and the nature of its substituents, which collectively determine its efficacy in various ecological and physiological contexts.

Stereochemistry is a critical determinant of biological activity for many natural compounds, as biological receptors are often chiral and thus interact differently with various stereoisomers of a single compound. researchgate.net Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this stereochemical precision is often essential for their function. researchgate.net In the case of lactones, which frequently act as signaling molecules, the specific configuration of chiral centers can drastically alter their biological effect.

For instance, the activity of insect pheromones containing lactone motifs is highly dependent on stereoisomerism. The brownbanded cockroach, Supella longipalpa, uses supellapyrone as a potent sex pheromone. The (2R,4R)-enantiomer is the naturally produced and most active stereoisomer, while the (2S,4R)-enantiomer also shows activity, but only at higher concentrations. rsc.org This demonstrates that the specific spatial arrangement of atoms is crucial for the precise fit into the receptor that triggers a behavioral response.

Similarly, jasmonates, a class of plant hormones that includes lactone derivatives, exhibit stereospecific activity. Jasmonic acid is biosynthesized as the cis isomer, (3R,7S)-JA, which can epimerize to the more stable trans form, (3R,7R)-JA. rsc.org These isomers often possess different biological activities, with the naturally occurring cis form generally being more active. rsc.org Synthetic studies on jasmonate analogues, such as JA-Ile-lactones, have further revealed that even unnatural stereoisomers can elicit strong biological responses, sometimes exceeding the activity of their natural counterparts. rsc.org This highlights the nuanced relationship between stereochemistry and bioactivity, where even subtle changes in molecular geometry can lead to significant differences in function.

Although specific studies on the individual stereoisomers of this compound are not extensively detailed in the reviewed literature, the established principles for other bioactive lactones strongly suggest that its biological activity would be stereospecific. The chiral center at the C5 position of the dihydrofuranone ring would lead to (R) and (S) enantiomers, each likely exhibiting distinct potencies and potentially different qualitative effects in its ecological role.

| Compound Class | Example | Stereoisomer-Specific Activity | Reference |

|---|---|---|---|

| Insect Pheromones | Supellapyrone | The (2R,4R)-enantiomer is the most active sex attractant for the brownbanded cockroach. Other stereoisomers are less active or inactive. | rsc.org |

| Plant Hormones | Jasmonic Acid (JA) | The naturally occurring cis isomer, (3R,7S)-JA, is generally more biologically active than the trans isomer, (3R,7R)-JA. | rsc.org |

| Synthetic Jasmonates | JA-Ile-lactone | Both the (3R,7R) and the "unnatural" (3S,7S) diastereomers show strong biological activity in inducing nicotine (B1678760) production in plants. | rsc.org |

The substituents on the core structure of a molecule play a vital role in modulating its interaction with specific receptors and defining its ecological function. For γ-butyrolactones, modifications to the ring or its side chains can significantly alter their binding affinity and biological effects.

Studies on synthetic γ-butyrolactone analogues have demonstrated how substituent changes influence receptor binding. For example, various alkyl-substituted γ-butyrolactones and their thio-analogues act at the picrotoxin (B1677862) recognition site on the GABA(A) receptor complex. nih.gov The nature of these alkyl groups determines whether the compound acts as an agonist or an inverse agonist. nih.gov Further research involving the introduction of fluoroalkyl groups at different positions on the γ-butyrolactone ring revealed that both the position and nature of the substituent have a profound impact on pharmacological activity. Fluorination at one position of an ethyl group had little effect on anticonvulsant activity, whereas fluorination at another position converted the compound into a convulsant, likely due to an increased affinity for the picrotoxin site. nih.gov These findings underscore that subtle electronic and steric changes brought about by different substituents can dramatically shift a molecule's interaction with its receptor target.

In an ecological context, lactones serve diverse roles as chemical signals, including as pheromones for insects. rsc.orgresearchgate.net Pheromones are chemical signals that trigger a specific response in another individual of the same species. researchgate.net Many insect species use lactones as sex, aggregation, or alarm pheromones. rsc.orgresearchgate.netnumberanalytics.com For example, 4-octanolide is a major component of the alarm pheromone for the giant honey bee, Apis dorsata. rsc.org The specific structure of the lactone, including the length and saturation of the alkyl side chain, is crucial for species-specific recognition. The this compound molecule, with its C6 unsaturated side chain, fits the structural pattern of compounds involved in plant-insect or insect-insect communication. While its specific role is characteristic of aroma compounds found in fruits and flowers like jasmine, its structural elements are common in the lexicon of chemical ecology. medchemexpress.comwikipedia.org

| Lactone Compound | Substituent Feature | Ecological / Biological Role | Reference |

|---|---|---|---|

| Alkyl-substituted γ-butyrolactones | Varying alkyl groups (e.g., ethyl, isopropyl) at the α-position | Modulate GABA(A) receptor function; act as agonists or inverse agonists depending on the substituent. | nih.gov |

| 4-Octanolide | C4 alkyl chain | Major component of the alarm pheromone of the giant honey bee (Apis dorsata). | rsc.org |

| Invictolide | Highly branched δ-lactone | Trail pheromone for carpenter ants (Camponotus species). | rsc.org |

| This compound | Unsaturated C6 side chain | Aroma compound in jasmine and tea; its structure is analogous to molecules used in chemical communication. | medchemexpress.comwikipedia.org |

Mechanistic Investigations of Compound Biosynthesis and Degradation

Understanding the biosynthetic origins of natural products like this compound provides insight into their ecological significance and offers potential avenues for biotechnological production.

The biosynthesis of lactones in biological systems, including plants and microorganisms, is a complex process that is not yet fully understood. mdpi.com However, research indicates that many lactones, particularly those with alkyl or alkenyl side chains, are derived from fatty acids. mdpi.com The proposed pathways generally involve the hydroxylation of an unsaturated fatty acid, followed by chain shortening via β-oxidation and subsequent intramolecular esterification (lactonization) to form the stable five- or six-membered ring. mdpi.comtandfonline.com

For unsaturated γ-lactones structurally related to this compound, a plausible precursor is α-linolenic acid (C18:3). mdpi.comresearchgate.net The general proposed biosynthetic route can be summarized as follows:

Hydroxylation: The fatty acid precursor undergoes hydroxylation. Key enzymes in this step can include lipoxygenases, peroxidases, or cytochrome P450 monooxygenases, which introduce a hydroxyl group at a specific position on the fatty acid chain. mdpi.com

Chain Shortening: The resulting hydroxy fatty acid is then activated (typically as a coenzyme A thioester) and enters the β-oxidation spiral. This process sequentially removes two-carbon units from the carboxylic acid end of the molecule.

Lactonization: The β-oxidation process continues until the hydroxyl group is in the γ- (or δ-) position relative to the carboxyl group. At this point, the molecule can undergo spontaneous or enzyme-catalyzed intramolecular cyclization, releasing the coenzyme A and forming the stable lactone ring.

Reaction Mechanisms in Synthetic Transformations

The synthesis of specific lactone structures like this compound requires precise control over the formation of the heterocyclic ring and the stereochemistry of its substituents. Cycloaddition reactions are powerful tools in organic synthesis for achieving this control.

The construction of the dihydrofuran-2(3H)-one (or γ-butyrolactone) core can be achieved through various synthetic strategies, including cycloaddition reactions. acs.orgresearchgate.net These reactions are valued for their ability to form cyclic structures with high levels of regio- and stereocontrol in a single step. acs.orgnih.gov

Regioselectivity refers to the preference for one direction of bond formation over another when two asymmetric reactants combine. In the context of synthesizing substituted furans and dihydrofurans, controlling which atoms of the reacting components bond to each other is crucial for obtaining the desired constitutional isomer. For example, in Diels-Alder reactions involving substituted furans, the electronic nature of the substituents on both the furan (B31954) (diene) and the dienophile influences the regiochemical outcome. Electron-donating groups on one component and electron-withdrawing groups on the other can direct the cycloaddition to favor a specific regioisomer. nih.gov Similarly, in metalloradical cyclizations used to form furans from alkynes and diazocarbonyls, the choice of catalyst and substrates can lead to complete regioselectivity, yielding a single product isomer. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. Many synthetic methods for γ-butyrolactones aim to control the relative and absolute configuration of the substituents on the ring. Asymmetric cycloadditions, often employing chiral catalysts, are a key strategy. For instance, gold-catalyzed asymmetric [8+4] cycloadditions have been used to construct complex furan-fused systems with excellent diastereo- and enantioselectivity. rsc.org Organocatalysis also provides powerful methods for stereoselective synthesis. Chiral catalysts derived from cinchona alkaloids can be used in cascade reactions to construct polycyclic γ-lactones with high enantioselectivity. researchgate.net These methods are critical for synthesizing enantiomerically pure lactones, which is essential for studying their specific biological activities and for applications where a single stereoisomer is desired. researchgate.netnih.gov

Investigation of Catalytic Cycles in Enantioselective Syntheses of this compound Remains an Area of Limited Publicly Available Research

Despite the significance of the fragrant compound this compound, commonly known as jasmine lactone, in the fragrance and flavor industries, detailed mechanistic studies and investigations into the catalytic cycles of its enantioselective synthesis are not extensively documented in publicly accessible scientific literature. While various synthetic routes have been developed to obtain this molecule in its chiral forms, in-depth analyses of the catalytic pathways, including the structures of intermediates and transition states, remain largely undisclosed.

Several catalytic strategies have been employed for the asymmetric synthesis of jasmine lactone and related γ-lactones. These methods generally fall into categories such as catalytic asymmetric hydrogenation, enzymatic resolutions, and organocatalytic reactions. However, specific research focusing on the elucidation of the catalytic cycles for jasmine lactone itself is sparse.

General methodologies for the enantioselective synthesis of γ-lactones offer potential insights into plausible catalytic cycles that could be applicable to jasmine lactone. For instance, research on the enantioselective synthesis of δ-lactones has detailed proposed catalytic cycles involving orthogonal tandem catalysis. researchgate.netnih.gov These studies provide frameworks for how a substrate can interact with multiple catalytic species in a one-pot reaction to build the lactone structure with high enantioselectivity. However, direct application and investigation of these specific catalytic cycles for the synthesis of jasmine lactone have not been reported.

Similarly, advances in organocatalytic cascade reactions have enabled the synthesis of complex lactone structures with high enantioselectivity. rsc.orgresearchgate.net These reactions often proceed through a series of interconnected steps, such as Michael additions and cyclizations, all orchestrated by a single chiral organic catalyst. While these represent a powerful tool in asymmetric synthesis, specific studies detailing the catalytic cycle of an organocatalytic route to jasmine lactone are not available.

In the broader context of dihydrofuran synthesis, some studies have explored metal-mediated cyclization reactions. For example, the synthesis of a related dihydrofuran structure was achieved via a silver(I)-mediated intramolecular addition. beilstein-journals.org Although this provides a potential route for the formation of the dihydrofuran ring, it does not represent a catalytic cycle in the context of an enantioselective synthesis of jasmine lactone.

Computational Chemistry and Molecular Modeling

Theoretical Prediction of Compound Reactivity and Stereoselectivity

The reactivity and stereoselectivity of (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one, particularly in its formation and subsequent reactions, can be extensively studied using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method for these investigations. dergipark.org.tr

Theoretical studies on the reactivity of α,β-unsaturated lactones, a class of compounds related to derivatives of dihydrofuran-2(3H)-one, have been performed to understand their behavior as Michael acceptors. rsc.org Similar computational approaches could be used to predict the reactivity of this compound towards nucleophiles and electrophiles. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, researchers can identify the most probable sites for chemical reactions. nih.govresearchgate.net

The stereoselectivity in the synthesis of 5-substituted dihydrofuran-2(3H)-ones is a critical aspect that can be elucidated through computational modeling. nih.gov For instance, in the cyclization reactions to form the lactone ring, computational models can predict the transition state energies for the formation of different stereoisomers. This allows for an understanding of the factors that govern the stereochemical outcome of the reaction, such as steric hindrance and electronic effects of substituents. acs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (eV) | 7.7 | Difference between LUMO and HOMO; indicates chemical reactivity. |

| Electronegativity (χ) | 2.65 | Tendency to attract electrons. |

| Hardness (η) | 3.85 | Resistance to change in electron distribution. |

| Softness (S) | 0.26 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | 0.92 | Global electrophilic nature of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of data generated from DFT calculations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations can provide detailed information about the conformational landscape and dynamic behavior of this compound in various environments. While specific MD studies on this particular compound are not extensively documented in publicly available literature, the methodology is widely applied to understand the behavior of organic molecules. nih.gov

MD simulations can be used to explore the flexibility of the hexenyl side chain and the dihydrofuranone ring. This is particularly important for understanding how the molecule interacts with biological receptors, such as olfactory receptors, which is relevant to its function as a flavor and fragrance compound. nih.gov By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be employed to study the behavior of this compound in different solvents or at interfaces, which can be crucial for its application in various formulations. These simulations can provide insights into solvation effects and how the molecule orients itself in heterogeneous systems.

Structure-Based Computational Design of Novel Derivatives

Computational methods are increasingly used in the design of novel flavor and fragrance molecules. mdpi.comresearchgate.netencyclopedia.pub Computer-Aided Molecular Design (CAMD) frameworks, often incorporating machine learning models, can be utilized to design derivatives of this compound with enhanced or modified sensory properties. mdpi.comresearchgate.netencyclopedia.pub

The process typically involves establishing a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. siemens.com These models correlate the structural features of a molecule with its perceived odor. For this compound, this would involve creating a dataset of similar lactones with known odor profiles and then using computational methods to identify the key molecular descriptors that influence the scent.

Once a predictive model is established, it can be used to screen virtual libraries of novel derivatives of this compound. This in silico screening allows for the identification of promising candidates with desired odor characteristics before undertaking costly and time-consuming synthesis and sensory evaluation. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR for Fragrance Design

| Descriptor Type | Examples | Relevance to Odor Perception |

| Topological | Molecular Weight, Wiener Index, Kier Shape Indices | Relates to the overall size and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Influences intermolecular interactions with olfactory receptors. |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality | Describes the three-dimensional structure and accessibility of the molecule. |

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data for this compound. DFT calculations are particularly effective in predicting nuclear magnetic resonance (NMR) and infrared (IR) spectra. nih.govnih.govresearchgate.netmdpi.com

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net These theoretical predictions can be invaluable in the structural elucidation of the compound and in assigning the signals in experimentally obtained spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. mdpi.com This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the lactone ring and the C=C stretch of the hexenyl side chain. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and thus the UV-Vis absorption spectrum. nih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical DFT-Predicted Value |

| ¹³C NMR (δ, ppm) | ||

| C=O (Lactone) | 177.2 | 176.8 |

| C-O (Lactone) | 80.5 | 80.1 |

| C=C (Hexenyl) | 128.9, 130.1 | 128.5, 129.8 |

| IR (ν, cm⁻¹) | ||

| C=O Stretch | 1775 | 1780 |

| C=C Stretch | 1655 | 1660 |

Note: The values in this table are hypothetical and for illustrative purposes. The accuracy of DFT predictions depends on the level of theory and basis set used.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Stereoisomers

The synthesis of (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one, particularly its specific stereoisomers, presents an ongoing challenge for organic chemists. The stereochemistry of lactones can significantly influence their sensory properties and biological activity. ontosight.ai Future research should prioritize the development of enantioselective synthetic methods that are not only efficient but also adhere to the principles of green chemistry.

Current research has demonstrated the successful enantioselective synthesis of related compounds like jasmine ketolactone, often employing methods such as macrolactonization. nih.govoup.comtandfonline.com Future investigations could adapt and refine these strategies for gamma-jasmolactone. A promising avenue lies in biocatalysis, utilizing enzymes or whole-cell systems to achieve high stereoselectivity under mild reaction conditions, thus reducing the reliance on hazardous reagents and solvents. researchgate.net The exploration of chemo-enzymatic routes, which combine the advantages of traditional chemical synthesis with the specificity of biocatalysts, could also lead to more sustainable and scalable production methods for individual stereoisomers of this important fragrance and flavor compound.

| Research Focus | Potential Methodologies | Desired Outcomes |

| Enantioselective Synthesis | Asymmetric catalysis, Biocatalysis, Chemo-enzymatic synthesis | High-yield production of specific stereoisomers |

| Sustainable Chemistry | Use of renewable starting materials, Solvent-free reactions | Environmentally friendly and cost-effective synthesis |

| Process Optimization | Flow chemistry, Reaction engineering | Scalable and efficient manufacturing processes |

Advanced Analytical Methodologies for Trace Detection and Isomer Quantification in Complex Matrices

The detection and quantification of this compound at trace levels within complex biological and environmental samples is crucial for understanding its natural roles and for quality control in commercial products. Future research should focus on developing more sensitive and selective analytical techniques.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS). However, the analysis of trace amounts in intricate matrices like plant tissues, food products, and atmospheric samples requires advancements to overcome matrix interference and improve detection limits. researchgate.net Techniques such as solid-phase microextraction (SPME) coupled with GC-MS/MS can be further optimized for the specific extraction and detection of this lactone. researchgate.net Furthermore, the development of chiral chromatography methods is essential for separating and quantifying individual enantiomers, which is critical as different stereoisomers may possess distinct aromas and biological functions. ontosight.ai The application of on-line liquid chromatography-mass spectrometry (LC-MS) techniques, which have proven effective for other lactones in complex biological fluids, could also be a promising direction for the analysis of gamma-jasmolactone. researchgate.net

Deeper Elucidation of Ecological Roles and Inter-species Interactions of this compound

The presence of this compound in various plants suggests it plays a significant role in their ecological interactions. medchemexpress.com It is known that plants produce a wide array of volatile organic compounds that act as chemical signals, mediating interactions with pollinators, herbivores, and even neighboring plants. nih.gov Future research should aim to unravel the specific semiochemical functions of this lactone.

Studies have shown that the biosynthesis of jasmine lactone in tea plants is regulated by stresses such as mechanical damage, indicating a potential role in plant defense. medchemexpress.com Green leaf volatiles, a class of compounds structurally related to the hexenyl side chain of jasmine lactone, are known to be involved in attracting natural enemies of herbivores and in plant-to-plant communication. nih.govnih.govresearchgate.net It is therefore plausible that this compound functions as an allomone (repelling herbivores), a kairomone (attracting predators or parasitoids of herbivores), or a synomone (benefiting both the emitter and receiver). pherobase.compherobase.com Detailed behavioral studies with various insect species, combined with electrophysiological analyses, are needed to determine its specific role in tritrophic interactions and its potential as a natural pest management agent.

Exploration of Bioactivity Mechanisms and Identification of Specific Biological Targets

The furanone and lactone structural motifs are present in many natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov While this compound is primarily known for its aroma, its potential bioactivities remain largely unexplored.

Future research should involve comprehensive screening of this compound and its individual stereoisomers for various pharmacological effects. For instance, its potential as an antimicrobial agent against pathogenic bacteria and fungi warrants investigation, given the known activities of other furanone derivatives. nih.gov Should any significant bioactivity be discovered, subsequent studies should focus on elucidating the underlying mechanism of action. This would involve identifying the specific cellular pathways and molecular targets with which the compound interacts. Techniques such as proteomics, transcriptomics, and molecular docking could be employed to pinpoint its biological targets and understand its structure-activity relationships. Such research could pave the way for the development of new therapeutic agents or lead compounds derived from this natural product. ontosight.ai

| Potential Bioactivity | Research Approach | Potential Applications |

| Antimicrobial | In vitro screening against pathogenic microbes | Development of new antibiotics or antifungal agents |

| Anti-inflammatory | Cellular and in vivo inflammation models | Treatment of inflammatory conditions |

| Anticancer | Cytotoxicity assays against cancer cell lines | Discovery of new anticancer lead compounds |

Application of Artificial Intelligence and Machine Learning in Compound Research and Design

AI models can be trained on large datasets of chemical structures and their corresponding sensory data to predict the odor profile of novel, unsynthesized derivatives of jasmine lactone. sciopen.comresearchgate.net This could significantly accelerate the discovery of new fragrance and flavor ingredients with desired characteristics. Furthermore, machine learning can be used to analyze complex analytical data from GC-MS or other techniques to identify patterns and biomarkers associated with the presence of this compound in different natural sources. arxiv.org Generative AI models are also emerging as a tool to design entirely new molecules with specific target flavor or fragrance profiles, opening up new avenues for innovation in the chemical industry. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one?

- Methodological Answer : The compound is typically synthesized via functionalized γ-butyrolactone intermediates. For example, benzyloxy-protected hydroxyalkyl precursors (e.g., 5-(4-(benzyloxy)butyl)-3,3-diethyldihydrofuran-2(3H)-one) are subjected to deprotection and cyclization under controlled conditions. Reaction yields are optimized using column chromatography for purification, as demonstrated in the synthesis of analogous lactones with 100% yield and validated via NMR (400 MHz, MeOD) . Similar approaches involve hypervalent iodine reagents for electrophilic cyclization, as seen in azidolactone derivatives .

Q. How is the structure of this compound characterized spectroscopically?

- Methodological Answer : Key characterization includes:

- NMR : NMR (e.g., δ 4.38–4.23 ppm for lactone protons) and NMR (e.g., δ 175.37 ppm for the carbonyl group) in CDCl or MeOD .

- HRMS : High-resolution mass spectrometry in ESI mode confirms molecular ion peaks (e.g., [M+Na]) .

- IR : Absorption bands (e.g., 1700–1750 cm) for lactone carbonyl groups .

Q. What biological activities are associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related lactones exhibit:

- Anti-inflammatory effects : Inhibition of IL6 protein expression in lipopolysaccharide-induced models, as seen in derivatives like 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one .

- Sigma-2 receptor binding : Functionalized γ-butyrolactones show selectivity for sigma-2 ligands, validated via competitive binding assays .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of dihydrofuran-2(3H)-one derivatives be controlled?

- Methodological Answer : Enantioselective synthesis is achieved via:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., (S)-5-(3,4-dimethoxybenzyl)dihydrofuran-2(3H)-one) to dictate stereochemistry, confirmed by optical rotation ([α] values) .

- Copper-catalyzed reactions : Radical oxyfunctionalization of alkenes with azide groups, yielding (S)-5-(azidomethyl)-5-(phenylethynyl)dihydrofuran-2(3H)-one with >90% enantiomeric excess .

Q. What strategies resolve contradictions in spectral data between derivatives with varying substituents?

- Methodological Answer : Contradictions arise from substituent effects on chemical shifts. For example:

- Electron-withdrawing groups (e.g., nitro, bromo) deshield lactone protons, shifting NMR peaks upfield (δ 5.29 ppm for 5-(bromomethyl)-5-(2-chlorophenyl)dihydrofuran-2(3H)-one) .

- Steric hindrance : Z/E isomer ratios in mixtures (e.g., 1:1 for 5-(benzyloxymethyl)-3-(4-(p-tolylethynyl)benzylidene)dihydrofuran-2(3H)-one) are resolved via integration of distinct vinyl proton signals in NMR .

Q. How do substituent variations influence reactivity and pharmacological properties?

- Methodological Answer : Substituents modulate:

- Lipophilicity : Alkyl chains (e.g., isobutoxymethyl in 3b) increase logP values, enhancing membrane permeability .

- Bioactivity : Fluorine or bromine substitution (e.g., (R)-5-((R)-1-fluoroethyl)dihydrofuran-2(3H)-one) improves binding to γ-aminobutyric acid aminotransferase due to steric and electronic effects .

- Metabolic stability : Hydroxyl groups in DHPV derivatives (e.g., (S)-5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one) increase susceptibility to glucuronidation, reducing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.